1,3-Diphenyl-5-methylthio-1H-pyrazole
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Overview
Description
1,3-Diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction typically yields 1,3,5-trisubstituted pyrazoles in high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-methylthio-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
Scientific Research Applications
1,3-Diphenyl-5-methylthio-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of various industrial materials, including dyes and fluorescent probes.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in its antiviral activity, the compound inhibits viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
1,3-Diphenyl-5-methylthio-1H-pyrazole can be compared with other similar compounds, such as:
1,3,5-Trisubstituted Pyrazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
3,5-Diphenyl-1H-pyrazole: This compound lacks the methylthio group, resulting in different chemical and biological properties.
Properties
CAS No. |
66040-87-7 |
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Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-methylsulfanyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
LXLHBNBFXRIZAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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